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molecular formula C14H25NO4 B1391213 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate CAS No. 578021-55-3

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Cat. No. B1391213
M. Wt: 271.35 g/mol
InChI Key: XTVJBGBETZFXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Using the method of 4-methylpiperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester, the title compound is synthesized from piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester and isolated as a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=[O:4].[CH3:19]OC(C1CCN(C(OC(C)(C)C)=O)CC1)=O>>[CH3:1][O:2][C:3]([C:5]1([CH2:18][CH3:19])[CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated as a tan oil

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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